(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide
Description
This compound is a benzo[d]thiazole-based acrylamide derivative featuring a unique combination of substituents:
- A 3-allyl group on the benzothiazole nitrogen, enhancing structural flexibility.
- A 3-nitrophenyl acrylamide moiety, which introduces strong electron-withdrawing and π-conjugated properties.
The (2E,NZ) configuration denotes the geometric isomerism of the acrylamide and benzothiazole ring system, which likely influences its molecular interactions and stability.
Properties
IUPAC Name |
(E)-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S2/c1-3-11-22-17-9-8-16(30(2,27)28)13-18(17)29-20(22)21-19(24)10-7-14-5-4-6-15(12-14)23(25)26/h3-10,12-13H,1,11H2,2H3/b10-7+,21-20? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZALYAJYEHBQQY-KEEYUCNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Characteristics
The compound features several key components that contribute to its biological activity:
| Component | Description |
|---|---|
| Benzo[d]thiazole | A core structure known for diverse biological activities. |
| Allyl Group | Enhances reactivity and may influence interactions with biological targets. |
| Methylsulfonyl Group | Increases solubility and stability of the compound. |
| Nitrophenyl Group | Potentially enhances anticancer activity through specific interactions. |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Interactions with receptors could alter signaling pathways relevant to cancer progression.
- Apoptosis Induction : Evidence suggests that this compound can promote apoptosis in cancer cells, enhancing its potential as an anticancer agent.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A431 (epidermoid carcinoma) | 1.61 ± 1.92 | Significant inhibition of proliferation |
| A549 (lung carcinoma) | 1.98 ± 1.22 | Induction of apoptosis and cell cycle arrest |
| Jurkat (T-cell leukemia) | < 4 | Inhibition of cell migration |
These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, suggesting a broad spectrum of efficacy.
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has been assessed for anti-inflammatory properties:
- Cytokine Inhibition : The compound significantly decreased levels of IL-6 and TNF-α in treated cells, indicating its potential to modulate inflammatory responses.
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives, including our compound of interest:
- Study on Thiazole Derivatives : This study demonstrated strong cytotoxic effects against various cancer cell lines, emphasizing the importance of structural modifications for enhanced biological activity.
- Benzothiazole Analogs : Research focused on benzothiazole derivatives showed promising results in inhibiting tumor growth in vivo, further supporting the potential application of compounds like this one in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related molecules from the evidence, focusing on substituent effects, spectroscopic data, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Polarity: The target compound’s methylsulfonyl group (strongly polar) contrasts with the methoxy (moderately polar) and methyl (nonpolar) groups in ’s analog. This difference likely increases aqueous solubility and metabolic stability compared to the methoxy/methyl variants .
Isomerism and Stability :
- The (2E,NZ) configuration of the target compound may confer greater stability compared to simpler acrylamides (e.g., ’s 4g and 4h), which lack defined stereochemical descriptors.
Spectroscopic Trends: IR peaks near 1630–1690 cm⁻¹ (C=O stretches) are consistent across acrylamide derivatives (e.g., 4g in ).
Safety and Handling :
- While the target compound lacks explicit safety data, analogs like ’s benzo[d]thiazole derivative emphasize precautions against heat/sparks (P210), suggesting nitro-containing acrylamides may be thermally sensitive .
Research Implications
The structural uniqueness of the target compound positions it as a candidate for further studies:
Q & A
Q. What are the critical steps in synthesizing (2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide?
- Methodological Answer : Synthesis involves multi-step reactions starting with functionalization of the benzo[d]thiazole core. Key steps include:
- Allylation : Introduction of the allyl group at the N3 position of the thiazole ring using allyl halides under basic conditions (e.g., NaH in DMF) .
- Sulfonylation : Methylsulfonyl group addition at the C6 position via sulfonic acid derivatives (e.g., methanesulfonyl chloride) .
- Acrylamide Formation : Knoevenagel condensation between the thiazole ylidene intermediate and 3-nitrophenylacrylic acid derivatives, optimized at 125°C in DMF with sodium methoxide catalysis .
- Purification : Chromatography (e.g., silica gel) or recrystallization (ethanol/water) to isolate the final product .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer : A combination of 1H/13C NMR (to confirm allyl, methylsulfonyl, and acrylamide connectivity), IR (to validate amide C=O and sulfonyl S=O stretches), and HRMS (for molecular weight verification) is critical . Advanced characterization may include X-ray crystallography to resolve stereochemistry . For example, NOESY NMR can distinguish between E/Z isomers in the acrylamide moiety .
Advanced Research Questions
Q. How can conflicting reactivity data in nucleophilic addition reactions be resolved?
- Methodological Answer : Contradictions in reactivity (e.g., unexpected byproducts during Michael additions) may arise from solvent polarity or pH variations. To address this:
- Optimize Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the acrylamide double bond .
- pH Control : Use buffered conditions (e.g., phosphate buffer at pH 7.4) to stabilize intermediates and reduce side reactions .
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify optimal reaction times and minimize decomposition .
Q. What strategies validate the proposed mechanism of action in antimicrobial assays?
- Methodological Answer : If bioactivity data conflict with structural analogs (e.g., weaker inhibition than expected for sulfonamide derivatives):
- Enzyme Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to dihydropteroate synthase (DHPS), a sulfonamide target .
- Mutagenesis Studies : Compare activity against wild-type vs. DHPS mutants to confirm target specificity .
- Metabolic Profiling : LC-MS/MS analysis of bacterial folate levels post-treatment can confirm pathway disruption .
Q. How are reaction conditions optimized for scale-up without compromising yield?
- Methodological Answer : Scale-up challenges include heat dissipation and byproduct accumulation. Strategies include:
- Flow Chemistry : Continuous flow systems improve temperature control for exothermic steps (e.g., allylation) .
- DoE (Design of Experiments) : Statistical optimization of variables (temperature, catalyst loading) identifies robust conditions .
- In Situ Monitoring : PAT (Process Analytical Technology) tools like ReactIR track intermediate formation in real time .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer : Conflicting bioactivity (e.g., variable IC50 values in cancer cell lines) may stem from assay conditions or impurity profiles. Mitigation steps:
- Purity Verification : Reanalyze compound batches via HPLC (>95% purity) to exclude degradation products .
- Standardized Assays : Use common cell lines (e.g., HeLa, MCF-7) and controls (e.g., doxorubicin) for cross-study comparability .
- Off-Target Screening : Proteome-wide profiling (e.g., affinity pulldown/MS) identifies unintended targets influencing variability .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis Steps
Q. Table 2: Common Characterization Data
| Technique | Expected Data | Diagnostic Peaks/Features | References |
|---|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.2–8.5 (nitrophenyl), δ 5.2–5.8 (allyl) | Coupling constants for E/Z isomers | |
| IR (KBr) | 1680 cm⁻¹ (amide C=O), 1350/1150 cm⁻¹ (SO2) | Absence of -OH stretches | |
| X-ray Crystallography | Dihedral angles between thiazole and acrylamide | Confirms E configuration |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
